Ethyl 4-(hydroxymethyl)benzoate
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
WDRMYEIJNGIRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Ethyl 4-(Carbamoylamino)benzoate
- Structure: Features a carbamoylamino (–NHCONH2) group at the para position.
- However, the absence of a hydroxyl group reduces its acidity (pKa ~10–12 for –NHCONH2 vs. ~15–16 for –CH2OH) .
- Applications : Explored as an aquaporin inhibitor due to its hydrogen-bonding interactions with protein targets .
Ethyl 4-(Dimethylamino)benzoate
- Structure: Contains a dimethylamino (–N(CH3)2) substituent.
- Comparison: The dimethylamino group imparts strong electron-donating effects, shifting UV-Vis absorbance maxima and enhancing solubility in organic solvents.
- Applications: Widely used as an internal calibrant in quantitative NMR due to its non-overlapping signals in DMSO .
Ethyl 4-(Sulfooxy)benzoate
- Structure : Bears a sulfonate ester (–OSO3H) group.
- Comparison : The sulfooxy group dramatically increases water solubility and acidity (pKa ~1–2 for –OSO3H vs. ~15–16 for –CH2OH). This makes it unsuitable for lipid bilayer penetration but ideal for aqueous-phase reactions .
- Applications : Isolated from natural sources (e.g., bamboo shoots) and studied for its ionic properties .
Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate
- Structure: Includes a pyrimidine-amino substituent.
- The hydroxymethyl group in Ethyl 4-(hydroxymethyl)benzoate, by contrast, offers a site for oxidation to carboxylic acids or conjugation via ester hydrolysis .
- Applications : Used in hydrazine-based drug candidates for antitubercular activity .
Ethyl 4-(1,3-Dioxoisoindolin-2-yl)benzoate
- Structure: Contains a rigid isoindolinone moiety.
- Comparison: The isoindolinone group imparts planarity and crystallinity, whereas the hydroxymethyl group provides flexibility. The former is more stable under acidic conditions but less reactive toward nucleophilic substitutions .
- Applications : Employed in pharmaceutical intermediates requiring structural rigidity .
Ethyl 4-(4-(Hydroxymethyl)-1H-1,2,3-Triazol-1-yl)benzoate
- Structure : Incorporates a triazole ring with a hydroxymethyl group.
- Comparison: The triazole ring enhances metabolic stability compared to the simpler hydroxymethyl substituent.
- Applications: Investigated in oral squamous cell carcinoma therapies .
Ethyl 4-((4-Hydroxybenzyl)amino)benzoate
- Structure: Features an amino–hydroxybenzyl group.
- Comparison: The amino group enables Schiff base formation, while the hydroxymethyl group in this compound allows for direct oxidation to aldehyde intermediates. Both compounds are explored in antimicrobial agents, but the hydroxymethyl variant offers simpler derivatization pathways .
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate
- Structure : Includes a long alkyl chain with an amide group.
- Comparison : The alkyl chain enhances lipophilicity, making it suitable for lipid-based formulations. In contrast, the hydroxymethyl group in this compound improves compatibility with hydrophilic matrices .
- Applications : Used in bifunctional surfactants and liquid crystal materials .
Preparation Methods
Acid-Catalyzed Esterification of 4-(Hydroxymethyl)benzoic Acid
The esterification of 4-(hydroxymethyl)benzoic acid with ethanol represents a foundational approach for synthesizing ethyl 4-(hydroxymethyl)benzoate. This method employs sulfuric acid as a catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity. Reaction conditions typically involve refluxing at 60–80°C in ethanol/water mixtures to achieve azeotropic water removal, preventing reverse hydrolysis . Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential side reactions with the hydroxymethyl group. Post-reaction purification via recrystallization from ethanol/water yields >95% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .
A critical advancement in this method involves substituting traditional mineral acids with solid acid catalysts. For instance, modified clay catalysts, characterized by their layered silicate structures and Brønsted acid sites, enable efficient esterification under milder conditions (50–70°C) . These catalysts enhance reaction rates by providing high surface area and minimizing side reactions, achieving yields of 85–90% .
Nucleophilic Substitution of Halogenated Precursors
Halogenated precursors, such as ethyl 4-(bromomethyl)benzoate, offer a versatile route to this compound through nucleophilic substitution. In this method, the bromomethyl group undergoes displacement by hydroxide ions under alkaline conditions. A study demonstrated that reacting ethyl 4-(bromomethyl)benzoate with aqueous sodium hydroxide (10% w/v) in tetrahydrofuran (THF) at 50°C for 6 hours yields 78% product . The reaction mechanism proceeds via an SN2 pathway, necessitating polar aprotic solvents to stabilize the transition state.
Notably, FeSO4 has emerged as a recyclable mediator for such substitutions. In a modified protocol, FeSO4·7H2O (10 mol%) facilitates the reaction between methyl 4-(bromomethyl)benzoate and water at 80°C, achieving 82% yield within 4 hours . The iron(II) sulfate likely acts as a Lewis acid, polarizing the C–Br bond and enhancing nucleophilic attack. This method eliminates the need for harsh bases, reducing side product formation.
Catalytic Esterification Using Modified Clay
The adaptation of ethyl benzoate synthesis protocols to hydroxymethyl derivatives has been explored using modified clay catalysts. In a patented method, benzoic acid, ethanol, and modified clay (mass ratio 4:3:0.2) are refluxed with a water entrainer (e.g., toluene) to achieve 94% conversion . While this approach originally targets ethyl benzoate, substituting benzoic acid with 4-(hydroxymethyl)benzoic acid could yield the desired compound. The modified clay’s acidic sites (generated via H3O+ ion exchange) catalyze esterification while tolerating the hydroxymethyl group’s reactivity .
| Parameter | Value |
|---|---|
| Catalyst | Modified clay (H3O+ exchanged) |
| Temperature | 80–90°C |
| Reaction Time | 3–4 hours |
| Yield | 88% (extrapolated) |
FeSO4-Mediated Hydroxymethylation
A novel FeSO4-mediated method, initially developed for methyl-4-(ethoxymethyl)-benzoate, can be adapted for hydroxymethyl derivatives . The protocol involves reacting methyl 4-(bromomethyl)benzoate with water in the presence of FeSO4 (10 mol%) at 80°C. The Fe²+ ions facilitate bromide displacement, yielding methyl-4-(hydroxymethyl)-benzoate, which is subsequently esterified with ethanol. This two-step process achieves an overall yield of 75%, with FeSO4 demonstrating recyclability over five cycles without significant activity loss .
Comparative Analysis of Preparation Methods
A systematic comparison of the above methods highlights trade-offs between yield, scalability, and sustainability:
| Method | Catalyst | Yield (%) | Temperature (°C) | Sustainability |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H2SO4 | 90 | 80 | Low (corrosive waste) |
| Nucleophilic Substitution | NaOH/FeSO4 | 78–82 | 50–80 | Moderate |
| Modified Clay Esterification | Acidic clay | 88 | 80 | High (reusable) |
| FeSO4-Mediated Hydroxymethylation | FeSO4 | 75 | 80 | High (recyclable) |
The modified clay method excels in sustainability, while FeSO4-mediated synthesis offers mild conditions suitable for heat-sensitive substrates. Acid-catalyzed routes, though efficient, generate corrosive byproducts, necessitating costly neutralization steps.
Structural Characterization and Quality Control
Post-synthesis characterization ensures product integrity. Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: the ester carbonyl (C=O) at 1720 cm⁻¹ and hydroxymethyl (–CH2OH) O–H stretch at 3400 cm⁻¹ . ¹H NMR spectra reveal distinct signals for the hydroxymethyl protons (δ 4.60 ppm, broad singlet) and ethyl ester group (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet) . High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms purity ≥95% using C18 reverse-phase columns and methanol/water eluents .
Q & A
Q. Basic
- 1H/13C-NMR : Identify the hydroxymethyl (–CH2OH) proton at δ ~4.6 ppm (broad singlet) and its adjacent methylene (–CH2–) at δ ~3.8 ppm. The ester carbonyl (C=O) appears at ~168 ppm in 13C-NMR .
- IR spectroscopy : Confirm the –OH stretch (3200–3600 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 195.1 and fragmentation patterns verify structural integrity .
How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using programs like SHELXL?
Advanced
Crystallographic discrepancies (e.g., twinning, disorder) require advanced refinement strategies:
- Twin refinement : Use SHELXL’s
TWINandBASFcommands to model twinned crystals, common in flexible hydroxymethyl derivatives . - High-resolution data : Collect data to ≤1.0 Å resolution to resolve electron density ambiguities around the hydroxymethyl group .
- Hydrogen bonding networks : Analyze intermolecular H-bonds (e.g., –OH⋯O=C) with
PLATONto validate packing models .
What strategies optimize the reaction conditions for introducing the hydroxymethyl group into Ethyl 4-substituted benzoate derivatives to minimize side products?
Q. Advanced
- Protection/deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during synthesis to prevent oxidation .
- Catalytic systems : Use Pd/C or CuI catalysts for cross-coupling reactions to enhance regioselectivity .
- Real-time monitoring : Employ TLC or inline IR to detect intermediates and adjust reaction parameters dynamically .
What are the primary chemical reactions that this compound undergoes, and what are the methodological considerations for each?
Q. Basic
- Ester hydrolysis : Reflux with NaOH/EtOH to yield 4-(hydroxymethyl)benzoic acid; monitor pH to avoid over-hydrolysis .
- Nucleophilic substitution : React with thiols or amines (e.g., 4-chlorothiophenol) under basic conditions (K2CO3/DMF) .
- Oxidation : Use MnO2 or TEMPO to oxidize –CH2OH to –COOH; control reaction time to prevent over-oxidation .
How does the hydroxymethyl group in this compound influence its intermolecular interactions in crystal packing, and what implications does this have for material properties?
Advanced
The hydroxymethyl group facilitates H-bonding networks, leading to:
- Dense crystal packing : Observed in SHELX-refined structures, enhancing thermal stability .
- Solubility modulation : H-bonds with polar solvents (e.g., DMSO) improve solubility, critical for pharmaceutical formulations .
- Polymorphism screening : Vary crystallization solvents (e.g., EtOH vs. acetone) to isolate polymorphs with distinct melting points .
What are the documented biological activities of this compound, and what in vitro assays are commonly used to assess these activities?
Q. Basic
- Antimicrobial activity : Test via broth microdilution (MIC ≤50 µg/mL against S. aureus) .
- Enzyme inhibition : Assess COX-2 or α-glucosidase inhibition using fluorometric assays (IC50 ~10–20 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with EC50 values correlated to –CH2OH substitution patterns .
How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives for targeted therapeutic applications?
Q. Advanced
- Analog synthesis : Modify the hydroxymethyl group to –CH2OAc or –CH2NH2 and compare bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors via 3D-QSAR models (e.g., CoMFA) .
What are the challenges in reproducing synthetic yields of this compound across different laboratories, and how can these be methodologically addressed?
Q. Advanced
- Byproduct formation : Trace water in solvents promotes ester hydrolysis; use molecular sieves or anhydrous conditions .
- Catalyst variability : Standardize Pd/C batches to ensure consistent cross-coupling efficiency .
- Interlab validation : Share detailed protocols (e.g., reaction quenching times) via platforms like Zenodo .
What safety precautions are necessary when handling this compound in laboratory settings, based on its physicochemical properties?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods during synthesis due to ethanol vapors and potential decomposition products .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal, adhering to EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
